![molecular formula C7H5Cl2N3O B6289925 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2227205-78-7](/img/structure/B6289925.png)
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
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Overview
Description
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is an organic compound with the molecular formula C7H5Cl2N3O and a molecular weight of 218.04 g/mol.
Preparation Methods
The synthesis of 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one typically involves the reaction of pyridine derivatives with chlorinating agents under controlled conditions . One common method includes the use of tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate as a precursor . The reaction conditions often involve solvents like ether or methanol, and bases such as potassium carbonate or sodium bicarbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one can be compared with other similar compounds such as:
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Biological Activity
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is a heterocyclic compound with the molecular formula C7H5Cl2N3O and a molecular weight of 218.04 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial effects. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2227205-78-7
- Molecular Formula : C7H5Cl2N3O
- Molecular Weight : 218.04 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit various enzymes and receptors involved in cellular signaling pathways. For instance:
- Inhibition of Kinases : It has been shown to inhibit kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains by disrupting their metabolic processes.
Biological Activity Overview
Activity Type | Description |
---|---|
Antitumor Activity | Inhibits cancer cell growth through kinase inhibition and apoptosis induction. |
Antimicrobial Activity | Effective against various bacterial strains; mechanism involves disruption of cellular processes. |
Anti-inflammatory Effects | Potentially reduces inflammation via modulation of inflammatory pathways. |
Case Studies and Research Findings
-
Antitumor Effects :
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was noted for its ability to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways . -
Antimicrobial Activity :
In another study focusing on antimicrobial properties, the compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for both bacterial strains . -
Synergistic Effects with Other Agents :
Research has shown that when combined with conventional chemotherapeutic agents like doxorubicin, this compound exhibited a synergistic effect that enhanced cytotoxicity in resistant cancer cell lines .
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O/c8-5-3-1-2-10-6(13)4(3)11-7(9)12-5/h1-2H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYPIANAGGIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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